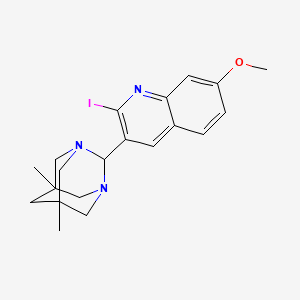

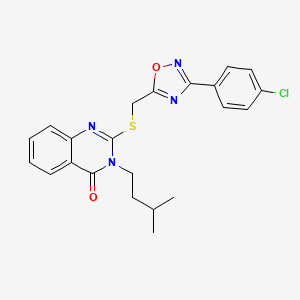

3-((2-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Comprehensive Analysis of 3-((2-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

The compound is a complex molecule that appears to be related to a class of compounds designed for their biological activity, particularly as inhibitors or modulators of certain receptors or enzymes. The structure suggests the presence of multiple pharmacophores, which could potentially interact with various biological targets.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that often include the use of palladium catalysis and various substitution reactions to introduce the desired functional groups. For example, the synthesis of a structurally related compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was achieved through electrophilic fluorination of a trimethylstannyl precursor . This suggests that the synthesis of the compound would also require careful planning and execution of multiple synthetic steps to ensure the correct placement of substituents.

Molecular Structure Analysis

The molecular structure of the compound includes several key features: a fluorophenyl group, which is known to enhance binding affinity to certain targets ; a pyridinyl piperazine moiety, which is a common feature in many biologically active compounds ; and a methoxyethyl group, which could influence the solubility and metabolic stability of the molecule. The presence of a hydroxy group and a methylpyridinone could also affect the compound's acidity and potential for hydrogen bonding.

Chemical Reactions Analysis

The compound likely participates in typical reactions associated with its functional groups. The piperazine ring can undergo N-alkylation, acylation, and sulfonation, while the aromatic fluorine may be involved in nucleophilic aromatic substitution reactions under certain conditions. The methoxyethyl group could be susceptible to deprotection or oxidation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular architecture. The presence of the fluorophenyl group could increase lipophilicity, while the hydroxy and methoxy groups could enhance solubility in polar solvents. The compound's melting point, boiling point, and stability would be determined by its molecular structure, with the potential for intramolecular hydrogen bonding playing a role in its solid-state properties.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Crystal structure analysis of structurally related compounds provides insights into their molecular interactions and hydrogen bonding, which is crucial for understanding their behavior in different environments and potential applications in drug design and development. For instance, studies on crystal structures offer detailed information on hydrogen bonding and molecular networks, which are essential for the design of compounds with desired physical and chemical properties (Ullah & Altaf, 2014).

Anticonvulsant Activity

Compounds structurally related to the mentioned chemical have been synthesized and evaluated for their anticonvulsant activity, highlighting their potential use in developing treatments for epilepsy and other seizure disorders. For example, the synthesis and evaluation of new amides derived from specific acid compounds have shown promising anticonvulsant activity, indicating the therapeutic potential of such structures (Obniska et al., 2015).

Antineoplastic Activity

The metabolism of compounds similar to the mentioned chemical, particularly in the context of antineoplastic tyrosine kinase inhibitors, provides valuable information for the treatment of chronic myelogenous leukemia (CML) and other cancers. Understanding the metabolic pathways of such compounds in humans is crucial for optimizing their therapeutic efficacy and safety (Gong et al., 2010).

Docking Studies and Synthesis

The synthesis of piperazine-1-yl-1H-indazole derivatives and their docking studies highlight the role of these compounds in medicinal chemistry, particularly in drug design and the identification of potential therapeutic agents. Docking studies, in particular, can predict the interaction between these compounds and biological targets, aiding in the discovery of new drugs (Balaraju, Kalyani, & Laxminarayana, 2019).

Antimalarial Activity

Research on aryl piperazine and pyrrolidine derivatives synthesizes and evaluates their structure-activity relationships, demonstrating their potential as antimalarial agents. This research is crucial for developing new treatments for malaria, especially against resistant strains of Plasmodium falciparum (Mendoza et al., 2011).

Propiedades

IUPAC Name |

3-[(2-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN4O3/c1-18-17-21(31)23(25(32)30(18)15-16-33-2)24(19-7-3-4-8-20(19)26)29-13-11-28(12-14-29)22-9-5-6-10-27-22/h3-10,17,24,31H,11-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOMXPAYOCMWCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=C2F)N3CCN(CC3)C4=CC=CC=N4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride](/img/structure/B2529606.png)

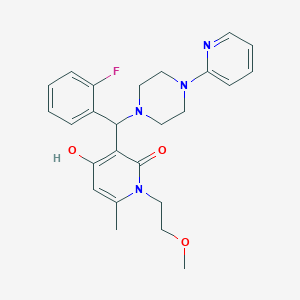

![N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529608.png)

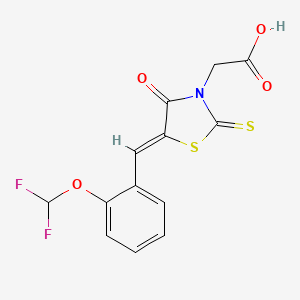

![2-((2-((4-(2-Ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2529609.png)

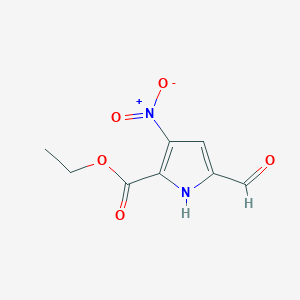

![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2529613.png)

![(2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2529614.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2529615.png)

![Bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2529617.png)

![ethyl (Z)-2-cyano-3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]prop-2-enoate](/img/structure/B2529619.png)